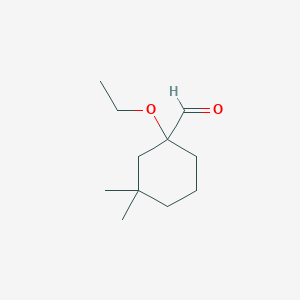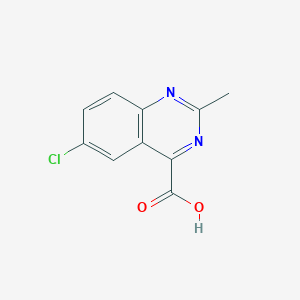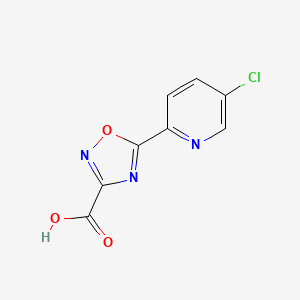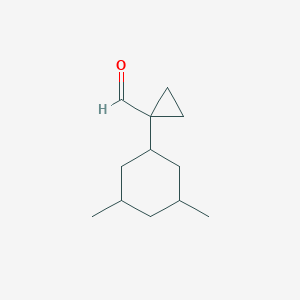
5,5-Difluorohexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluorohexane-2,4-dione is an organic compound with the molecular formula C6H8F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexane-2,4-dione typically involves the fluorination of hexane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced fluorination techniques and catalysts to achieve high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluorohexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,5-Difluorohexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 5,5-Difluorohexane-2,4-dione involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-2,4-dione: The non-fluorinated parent compound.
5,5-Dimethylhexane-2,4-dione: A methylated derivative with different chemical properties.
Cyclohexa-2,5-diene-1,4-dione: A structurally similar compound with a different ring system.
Uniqueness
5,5-Difluorohexane-2,4-dione is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
5,5-difluorohexane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)3-5(10)6(2,7)8/h3H2,1-2H3 |
InChI-Schlüssel |
LFWLQQJIEHWUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)


![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)

![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)



![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
